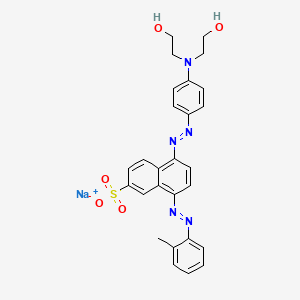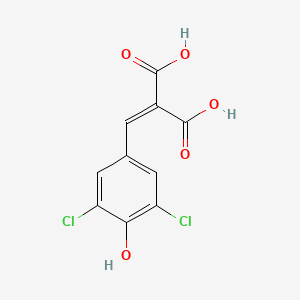
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. This compound is characterized by the presence of two carboxyl groups (-COOH) and a benzylidene group substituted with chlorine and hydroxyl groups. It is a white crystalline powder at room temperature and is soluble in water, ethanol, and diethyl ether.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3,5-dichloro-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming a benzylidene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of malonic acid derivatives often involves the hydrolysis of diethyl malonate or dimethyl malonate. The process begins with the esterification of malonic acid, followed by the introduction of the benzylidene group through a condensation reaction with the appropriate benzaldehyde derivative. The final product is purified through recrystallization or distillation.
化学反应分析
Types of Reactions
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzylidene derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, resins, and polymers.
作用机制
The mechanism of action of malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of certain enzymes, such as succinate dehydrogenase, by binding to the active site and preventing the usual substrate from reacting. This inhibition can disrupt metabolic pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Malonic acid: The parent compound, which is a simple dicarboxylic acid.
Diethyl malonate: An ester derivative used in organic synthesis.
Dimethyl malonate: Another ester derivative with similar applications.
Uniqueness
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- is unique due to the presence of the benzylidene group substituted with chlorine and hydroxyl groups. This structural modification imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
73747-62-3 |
|---|---|
分子式 |
C10H6Cl2O5 |
分子量 |
277.05 g/mol |
IUPAC 名称 |
2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6Cl2O5/c11-6-2-4(3-7(12)8(6)13)1-5(9(14)15)10(16)17/h1-3,13H,(H,14,15)(H,16,17) |
InChI 键 |
ZTZIVFMAPLCEJY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C=C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


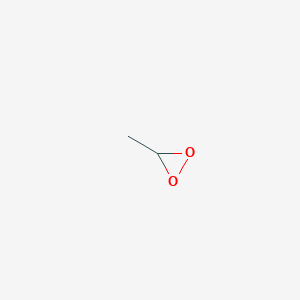

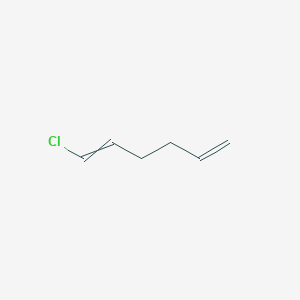
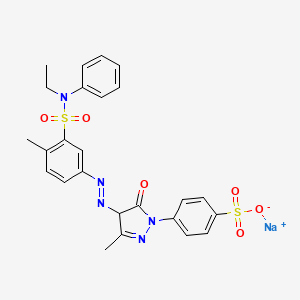
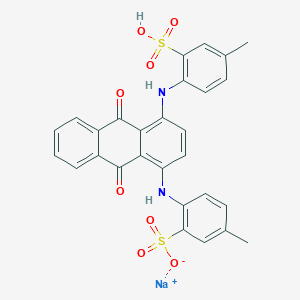

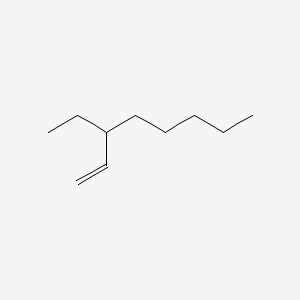
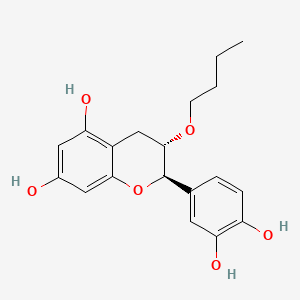
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

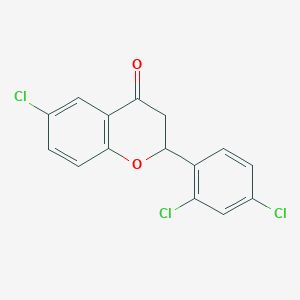
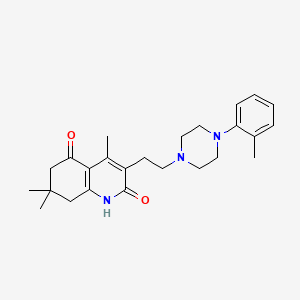
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
